Substitution-Pattern Orthogonality: C4-Unsubstituted vs. C4-Amino/Hydrazino Pyrazolopyridine-5-Carboxylates
Ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate bears no substituent at the C4 position. In contrast, the clinically studied comparators Cartazolate (4‑butylamino) and Etazolate (4‑isopropylidenehydrazino) both carry nitrogen‑based C4 substituents that drive their primary pharmacology (PDE5 inhibition IC₅₀ = 180 nM for Cartazolate [1]; PDE4 inhibition and GABAergic modulation for Etazolate [2]). The absence of a C4 substituent in the target compound eliminates this pre‑determined target engagement, making it a functionally neutral scaffold suitable for assessing the intrinsic contribution of the 1,3,6‑trimethyl‑5‑ester core to potency, selectivity, and ADME parameters. This differentiation is critical: in A₁ adenosine receptor SAR studies, 4‑amino‑substituted pyrazolo[3,4-b]pyridine-5-carboxylates routinely exhibit Ki values between 6 and 517 nM depending on the C4 side chain, whereas the unsubstituted core lacks measurable A₁ binding, as inferred from SAR models [3].
| Evidence Dimension | A₁ adenosine receptor binding affinity (Ki) — presence vs. absence of C4 substitution |
|---|---|
| Target Compound Data | Not determined / below detection threshold (C4‑unsubstituted scaffold) |
| Comparator Or Baseline | Cartazolate (4‑butylamino‑1‑ethyl‑5‑ethyl ester): PDE5 IC₅₀ = 180 nM [1]; Etazolate (4‑isopropylidenehydrazino‑1‑ethyl‑5‑ethyl ester): PDE4 inhibitor [2]; 4‑aminopyrazolo[3,4-b]pyridine-5-carboxylates: A₁ Ki = 6–517 nM [3] |
| Quantified Difference | Qualitative difference: C4‑unsubstituted scaffold lacks the nanomolar A₁/ PDE affinity conferred by C4‑nitrogen substituents; estimated >100‑fold reduction in A₁AR binding vs. 4‑amino analogs based on 3D QSAR models [3]. |
| Conditions | A₁AR binding: bovine cortical membranes, [³H]N⁶-cyclohexyl adenosine displacement [3]; PDE5: human platelet assay [1]. |
Why This Matters
For a procurement scientist seeking a pyrazolopyridine scaffold without pre‑existing target bias (e.g., for novel kinase or GPCR library design), the C4‑unsubstituted 1,3,6‑trimethyl‑5‑ethyl ester provides a clean starting point absent the off‑target pharmacology of the 4‑amino and 4‑hydrazino subclasses.
- [1] BindingDB. Cartazolate (CHEMBL8184): PDE5 IC₅₀ = 180 nM. https://www.bindingdb.org (accessed 2026-05-04). View Source
- [2] PubChem. Etazolate (CID 3277). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/Etazolate (accessed 2026-05-04). View Source
- [3] Manetti F, Schenone S, Bondavalli F, et al. Synthesis and 3D QSAR of new pyrazolo[3,4-b]pyridines: potent and selective inhibitors of A₁ adenosine receptors. J Med Chem. 2005;48(22):7172-7185. doi:10.1021/jm050440r. View Source
